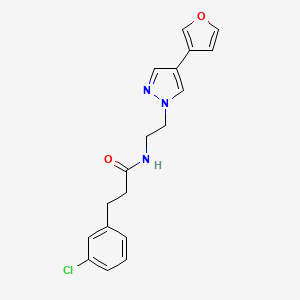
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The Miyaura borylation reaction and Suzuki reaction were performed in one pot in sequence with an intermediate to produce other intermediates, and the protecting group was removed by trifluoroacetic acid to obtain the target compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a piperazine ring via a methanone group. It also contains two fluorobenzyl groups, one attached directly to the pyrazole ring and the other attached via an ether linkage.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. A series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have shown promising antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Among these, specific compounds exhibited significant activities against these strains, although their antifungal activity against Candida albicans was not as promising, with only a few compounds showing notable effects (Gadakh et al., 2010).
Antifungal Activity Enhancement
Another research focus has been on enhancing antifungal activity through novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives. Preliminary studies indicate that specific substituents on these compounds significantly impact their antifungal efficacy (Lv et al., 2013).
Innovative Synthetic Approaches
Innovative synthetic approaches for related compounds have been developed, such as a catalyst- and solvent-free synthesis method using microwave-assisted Fries rearrangement. This method efficiently produces (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone derivatives, serving as strategic intermediates for further pharmaceutical applications (Moreno-Fuquen et al., 2019).
Potential for Antipsychotic Agents
Exploration into the potential of similar compounds as antipsychotic agents has been conducted, showing that certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests a novel pathway for antipsychotic drug development, distinct from traditional methods (Wise et al., 1987).
Antitumor Activity
Research into the antitumor activity of related compounds has identified structures with inhibitory effects on cancer cell proliferation. For instance, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has demonstrated distinct inhibition on various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Tang & Fu, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2/c1-27-8-10-28(11-9-27)23(30)21-15-29(14-17-4-2-6-19(24)12-17)26-22(21)31-16-18-5-3-7-20(25)13-18/h2-7,12-13,15H,8-11,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQSIBGOFVDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
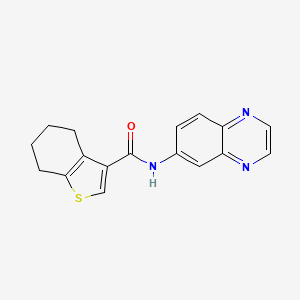
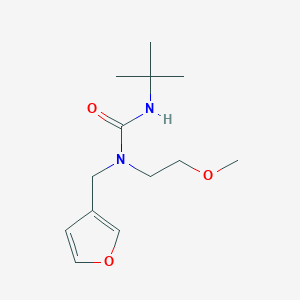
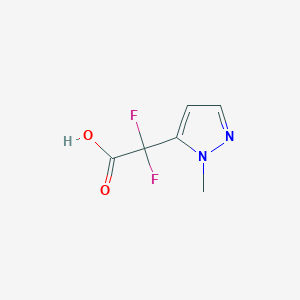

![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)
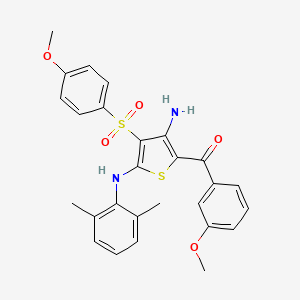
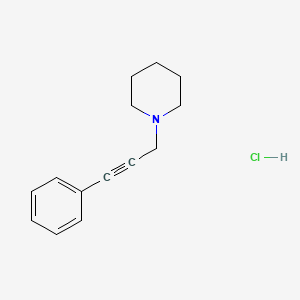
![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)
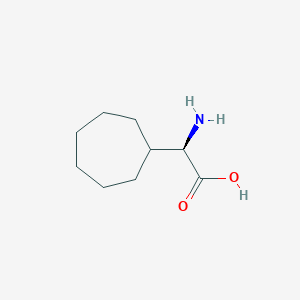
![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)
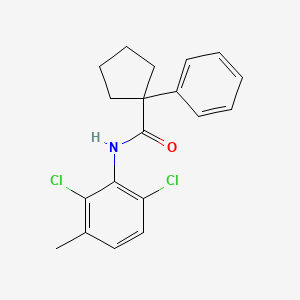
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)

